molecular formula C11H15ClF3N B086060 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1081-78-3

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No. B086060
CAS RN: 1081-78-3
M. Wt: 253.69 g/mol
InChI Key: WLRUMJVHROEIQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate chemical reactions that are carefully designed to introduce specific functional groups, such as the trifluoromethyl group, into the molecular structure. Techniques such as reductive amination, as seen in the synthesis of methamphetamine derivatives, or condensation reactions, are commonly employed strategies (Toske et al., 2017).

Molecular Structure Analysis

Structural analyses, including X-ray crystallography and spectroscopy (NMR, IR), play a crucial role in determining the configuration and conformation of the molecule. Studies on related compounds have highlighted the significance of dihedral angles, hydrogen bonding, and molecular interactions in defining the three-dimensional arrangement of atoms within the molecule (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interactions with various reagents, leading to the formation of new bonds and the synthesis of novel derivatives. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity patterns. The formation of derivatives through reactions such as amidation demonstrates the compound's versatility in organic synthesis (Wang et al., 2018).

Scientific Research Applications

  • Identification of Synthetic Impurities : Toske et al. (2017) isolated and identified a trace processing impurity in certain methamphetamine exhibits, related to the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate. This study highlights the chemical's role in forensic analysis and the identification of synthetic routes (Toske et al., 2017).

  • Corrosion Inhibition : Research by Boughoues et al. (2020) on four amine derivative compounds, including 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, found them to be effective corrosion inhibitors for mild steel in HCl medium. This study provides insight into the chemical's potential industrial applications (Boughoues et al., 2020).

  • Pharmacological Characterization : Grimwood et al. (2011) conducted pharmacological characterization of a related compound, PF-04455242, which is a high-affinity antagonist selective for κ-opioid receptors. This research is significant for understanding the chemical's potential therapeutic applications (Grimwood et al., 2011).

  • Synthesis of Novel Compounds : Liu (2013) reported the synthesis of novel imidazo[1,2-a]pyrimidine compounds, demonstrating the chemical's use in creating new pharmacologically active compounds (Liu, 2013).

  • Development of Polyimides : Chung et al. (2006) utilized a similar compound for the synthesis of novel fluorinated polyimides, indicating its application in the development of new materials with potential industrial applications (Chung et al., 2006).

  • Antimicrobial Activities : Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, where the chemical was used as a precursor. The synthesized compounds exhibited significant antibacterial and cytotoxic activities, suggesting the chemical's role in the development of new antimicrobial agents (Noolvi et al., 2014).

  • Forensic Analysis : Power et al. (2017) identified indene by-products in the synthesis of amphetamine from 1-phenyl-2-propanone (P2P), demonstrating the chemical's role in forensic analysis to differentiate between synthetic routes (Power et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRUMJVHROEIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910625
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

CAS RN

1081-78-3
Record name Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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